1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime
CAS No.: 146139-83-5
Cat. No.: VC4455771
Molecular Formula: C11H11N3O
Molecular Weight: 201.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146139-83-5 |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.229 |
| IUPAC Name | (NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+ |
| Standard InChI Key | XHUOZYQEOZTAJF-UHFFFAOYSA-N |
| SMILES | CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central phenyl ring substituted at the para position with a 1H-imidazol-1-yl group. The acetyl oxime moiety (-C(=N-OH)CH₃) at the phenyl ring’s adjacent position introduces tautomerism and hydrogen-bonding capabilities. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, contributes to metal-coordination potential and acid-base reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 201.22 g/mol | |
| Boiling Point | 391.5 ± 25.0 °C (Predicted) | |
| Density | 1.18 ± 0.1 g/cm³ | |
| pKa | 11.15 ± 0.70 | |
| Solubility | Limited in polar solvents |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between 4-(1H-imidazol-1-yl)acetophenone and hydroxylamine under basic conditions. VulcanChem reports optimized protocols using ethanol/water mixtures at 60–80°C, achieving yields of 68–75% after recrystallization. Key steps include:
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Condensation: Reaction of 4-(1H-imidazol-1-yl)acetophenone with hydroxylamine hydrochloride in the presence of sodium acetate.
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Purification: Recrystallization from ethanol or chromatographic separation to remove unreacted starting materials .
Industrial Production Considerations
Scaling this synthesis requires addressing:
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Solvent Selection: Transitioning from ethanol to cost-effective solvents like isopropanol without compromising yield.
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Catalysis: Evaluating heterogeneous catalysts (e.g., Amberlyst-15) to reduce reaction time.
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Waste Management: Neutralizing excess hydroxylamine to prevent oxidative byproducts .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The oxime group (-N-OH) undergoes oxidation with peracids (e.g., mCPBA) to form nitroso intermediates, which dimerize or react further with electrophiles .
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Reduction: Sodium borohydride selectively reduces the oxime to an amine, producing 1-(4-(1H-imidazol-1-yl)phenyl)ethylamine, a potential pharmacophore.
Electrophilic Aromatic Substitution
The electron-rich phenyl ring facilitates nitration and sulfonation at the meta position relative to the imidazole group. For example, nitration with nitric acid/sulfuric acid yields 3-nitro derivatives, useful in dye synthesis.
Applications in Scientific Research
Medicinal Chemistry
Though direct bioactivity data are scarce, structural analogs demonstrate:
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Antifungal Activity: Imidazole derivatives inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme critical in ergosterol biosynthesis .
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Anticancer Potential: Oxime-containing compounds exhibit pro-apoptotic effects in breast cancer models (MDA-MB-231) via ROS generation.
Table 2: Hypothesized Biological Activities Based on Structural Analogs
Materials Science
The compound’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) enables applications in:
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Catalysis: As a ligand in cross-coupling reactions (Suzuki-Miyaura).
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Polymer Additives: Stabilizing polymers against UV degradation via radical scavenging .
| Supplier | Purity | Quantity | Price Range |
|---|---|---|---|
| Enamine Ltd. | 98% | 1 kg – 10 kg | $1,200/kg |
| Ryan Scientific, Inc. | 95% | 10 mg – 100 mg | $50/mg |
Future Research Directions
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